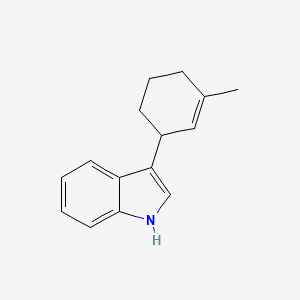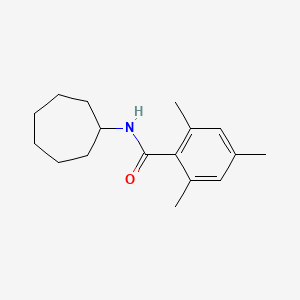
2-Methyloctadec-9-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloctadec-9-enoic acid is a monounsaturated fatty acid with the molecular formula C19H36O2 It is a derivative of octadecenoic acid, characterized by the presence of a methyl group at the second carbon and a double bond at the ninth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctadec-9-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of Double Bond: The double bond at the ninth carbon is introduced via an elimination reaction, often using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Partial hydrogenation of polyunsaturated fatty acids to achieve the desired monounsaturation.
Biotechnological Methods: Utilizing genetically engineered microorganisms to produce the compound through fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyloctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2-Methyloctadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biopolymers, biolubricants, and biosurfactants.
Mécanisme D'action
The mechanism of action of 2-Methyloctadec-9-enoic acid involves its interaction with cellular membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects on inflammation and microbial growth have been noted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the ninth carbon but without the methyl group at the second carbon.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the ninth and twelfth carbons.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-Methyloctadec-9-enoic acid is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
148031-23-6 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-methyloctadec-9-enoic acid |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h10-11,18H,3-9,12-17H2,1-2H3,(H,20,21) |
Clé InChI |
JUUBMADBGZQVFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)
![N-{4-Hydroxy-3-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B12558870.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)


![1-({[2-(2,4-Dinitrophenyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12558892.png)

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
![Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-](/img/structure/B12558913.png)
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)

